2-Ethylcyclopentanone CAS number 4971-18-0
2-Ethylcyclopentanone CAS number 4971-18-0
An In-depth Technical Guide to 2-Ethylcyclopentanone (CAS 4971-18-0)
Abstract: This technical guide provides a comprehensive overview of 2-Ethylcyclopentanone (CAS: 4971-18-0), a versatile cyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, purification techniques, and key applications. A strong emphasis is placed on the underlying principles and causality behind experimental protocols, ensuring a blend of theoretical knowledge and practical insight. All technical claims are substantiated with citations to authoritative sources.
Introduction and Core Characteristics
2-Ethylcyclopentanone, with the chemical formula C₇H₁₂O, is a cyclic ketone featuring a five-membered ring substituted with an ethyl group at the alpha-position to the carbonyl.[1] This structural arrangement is fundamental to its chemical behavior and utility. It is typically a colorless to pale yellow liquid with a characteristic odor.[1] As a functionalized cyclopentanone scaffold, it serves as a valuable intermediate in the synthesis of more complex organic molecules, finding applications in the fragrance and flavor industries and, significantly, as a building block in chemical synthesis for research and development.[1] Its role as a potential precursor in the synthesis of biologically active compounds makes it a molecule of interest for medicinal chemists and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These parameters dictate choices regarding reaction conditions, solvent systems, purification methods, and storage.
Physical and Chemical Properties
The key physicochemical properties of 2-Ethylcyclopentanone are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 4971-18-0 | [2][3] |
| Molecular Formula | C₇H₁₂O | [1][2][4] |
| Molecular Weight | 112.17 g/mol | [1][2][4] |
| Boiling Point | 158-160 °C | [2][5] |
| Density | 0.9132 g/cm³ (at 17 °C) | [2][5] |
| Flash Point | 45.8 °C | [2][6] |
| Refractive Index | 1.442 | [2] |
| Vapor Pressure | 2.06 mmHg (at 25 °C) | [2] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
| InChI Key | PPTKUTYPOKHBTL-UHFFFAOYSA-N | [1][3][7] |
| SMILES | CCC1CCCC1=O | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for structure elucidation and purity assessment.
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Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for 2-Ethylcyclopentanone, which is critical for its identification in complex mixtures, such as during reaction monitoring by GC-MS.[8] The fragmentation pattern is characteristic of the cyclic ketone structure.
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Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectra are available through databases like PubChem, providing information on the proton environment within the molecule.[9]
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Infrared (IR) Spectroscopy: The IR spectrum shows a strong characteristic absorption band for the carbonyl group (C=O) stretch, typical for a five-membered ring ketone.[9]
Synthesis and Chemical Reactivity
Synthesis Pathway: Alkylation of Cyclopentanone Precursors
A common and effective strategy for synthesizing 2-substituted cyclopentanones involves the alkylation of a cyclopentanone-2-carboxylic acid ester, followed by hydrolysis and decarboxylation.[10] This multi-stage process offers good yields and control over the final product.[10] The initial step, the Dieckmann condensation of an adipic acid ester, forms the cyclic β-keto ester, which is the key starting material.[10][11]
The overall logic of this approach is to use the carboxylate group as an activating group. The protons alpha to both the ketone and the ester are highly acidic and easily removed by a base to form a stable enolate. This enolate then acts as a nucleophile to attack an alkylating agent, in this case, an ethyl halide. The final step removes the activating group to yield the desired product.
Caption: Typical workflow for analytical characterization.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile compounds like 2-Ethylcyclopentanone. GC separates the compound from any impurities based on boiling point and column affinity. The mass spectrometer then provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification by comparing it to a known database like NIST. [8]2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments.
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Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. For 2-Ethylcyclopentanone, a strong, sharp peak corresponding to the carbonyl (C=O) stretch is the most prominent feature. [9]
Purification via Fractional Distillation
For many applications, especially in drug synthesis, high purity of intermediates is essential. Given its liquid state and boiling point of 158-160 °C, fractional distillation under atmospheric or reduced pressure is the most appropriate method for purifying 2-Ethylcyclopentanone. [2][5] Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that may decompose at their atmospheric boiling point or for high-boiling compounds, distillation under reduced pressure (vacuum distillation) is employed, as it lowers the boiling point.
Protocol: General Fractional Distillation
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Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.
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Charging the Flask: Add the crude 2-Ethylcyclopentanone to the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
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Heating: Gently heat the flask using a heating mantle.
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Fraction Collection: As the vapor rises through the column, an equilibrium is established, enriching the vapor with the more volatile component. Monitor the temperature at the head of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 2-Ethylcyclopentanone (158-160 °C). [2][5]Discard any initial fraction (forerun) that comes over at a lower temperature and stop the distillation before the flask goes to dryness.
Applications in Drug Development and Organic Synthesis
The cyclopentanone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. Its rigid structure helps to lock substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes and receptors.
2-Ethylcyclopentanone serves as a key starting material for introducing an ethyl-substituted five-membered ring into a target molecule. This can be advantageous for several reasons:
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Modulating Lipophilicity: The ethyl group increases the lipophilicity (logP) of the molecule compared to unsubstituted cyclopentanone, which can influence properties like membrane permeability and solubility. [3]* Stereochemical Complexity: The ethyl group introduces a chiral center, allowing for the synthesis of stereoisomers ((R)- and (S)-2-ethylcyclopentanone) which may exhibit different biological activities and metabolic profiles. [12]* Building Block Synthesis: It is a precursor for various derivatives, including pyrans, pyridines, and thiophenes, many of which have demonstrated biological activity. [13]For instance, cyclopentanone derivatives are used in the synthesis of compounds with potential antitumor properties. [13]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical. 2-Ethylcyclopentanone is a flammable liquid and an irritant. Hazard Summary:
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Flammability: Flammable liquid and vapor. Flash point is 45.8 °C. [2][6]Keep away from heat, sparks, and open flames. * Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [9] Recommended Handling and PPE:
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Ventilation: Always handle in a well-ventilated area or a chemical fume hood. [6]* Personal Protective Equipment (PPE):
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Eye Protection: Wear tightly fitting safety goggles with side-shields. [6] * Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [6] * Skin Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing. [6][14]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [6] Storage:
-
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Keep away from sources of ignition. * Ground and bond container and receiving equipment to prevent static discharge. First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [6]* Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [6]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. [6]* Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately. [6]
References
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